molecular formula C19H19ClN2O4 B244009 N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Numéro de catalogue B244009
Poids moléculaire: 374.8 g/mol
Clé InChI: PWODXQNYJZNIGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It has shown potential in treating various diseases such as pulmonary hypertension, heart failure, and sickle cell disease.

Mécanisme D'action

N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 selectively inhibits sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a crucial role in regulating various physiological processes such as vascular smooth muscle relaxation, platelet aggregation, and cardiac contractility. By inhibiting sGC, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 increases cGMP levels, leading to vasodilation and improved cardiac function.
Biochemical and Physiological Effects:
N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 has been shown to have several biochemical and physiological effects. It increases cGMP levels, leading to vasodilation and improved cardiac function. It also inhibits sickle cell hemoglobin polymerization, which could potentially lead to a cure for sickle cell disease. Additionally, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 has been found to have anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 in lab experiments is its selectivity for sGC. This allows for more precise targeting of cGMP signaling pathways. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.

Orientations Futures

There are several future directions for the study of N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691. One potential application is in the treatment of pulmonary hypertension, heart failure, and sickle cell disease. Further studies are needed to determine the optimal dosing and administration of N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 in these diseases. Additionally, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 could be studied for its potential anti-inflammatory effects in treating various inflammatory diseases. Further research is also needed to determine the long-term safety and efficacy of N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691.

Méthodes De Synthèse

The synthesis of N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 involves a multi-step process. The starting material is 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, which is reacted with butanoyl chloride to form the corresponding acid chloride. This is then reacted with 5-amino-2-chlorobenzoic acid to form the amide. The final step involves the reduction of the nitro group to the amino group using palladium on carbon and hydrogen gas.

Applications De Recherche Scientifique

N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 has been extensively studied for its potential therapeutic applications. It has shown promise in treating pulmonary hypertension, heart failure, and sickle cell disease. In a study conducted on rats with pulmonary hypertension, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 was found to significantly reduce pulmonary arterial pressure and improve cardiac output. In another study, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 was shown to improve left ventricular function in rats with heart failure. Furthermore, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 has been found to inhibit sickle cell hemoglobin polymerization, which could potentially lead to a cure for sickle cell disease.

Propriétés

Formule moléculaire

C19H19ClN2O4

Poids moléculaire

374.8 g/mol

Nom IUPAC

N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C19H19ClN2O4/c1-2-3-18(23)21-13-5-6-14(20)15(11-13)22-19(24)12-4-7-16-17(10-12)26-9-8-25-16/h4-7,10-11H,2-3,8-9H2,1H3,(H,21,23)(H,22,24)

Clé InChI

PWODXQNYJZNIGN-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C2)OCCO3

SMILES canonique

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C2)OCCO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.